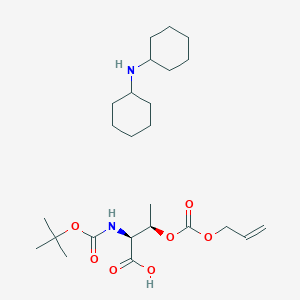

![molecular formula C17H25N3O3 B1449173 metil (2S)-2-acetamido-3-[4-(4-metilpiperazin-1-il)fenil]propanoato CAS No. 1630114-56-5](/img/structure/B1449173.png)

metil (2S)-2-acetamido-3-[4-(4-metilpiperazin-1-il)fenil]propanoato

Descripción general

Descripción

The compound [4-(4-methylpiperazin-1-yl)phenyl]methanamine, which shares a similar structure, is a laboratory chemical . It has a molecular weight of 205.3 and is stored under N2 .

Synthesis Analysis

A compound with a similar structure, 1-((4-methylpiperazin-1-yl)(phenyl)methyl)naphthalen-2-ol, was synthesized and crystallized to investigate its suitability for electro-optic device applications .

Molecular Structure Analysis

The compound [4-(4-methylpiperazin-1-yl)phenyl]methanamine has a linear formula of C12H19N3 . Another compound, Imatinib, which has a similar structure, forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .

Chemical Reactions Analysis

The compound 4-[(4-Methylpiperazin-1-yl)methyl]aniline is used as an intermediate to prepare aminopyridopyrimidinones as tyrosine kinase inhibitors and anticancer agents .

Physical And Chemical Properties Analysis

The compound [4-(4-methylpiperazin-1-yl)phenyl]methanamine has a boiling point of 122 - 124 / 0.05mm .

Aplicaciones Científicas De Investigación

Tratamiento de la Leucemia

Este compuesto ha sido identificado como un análogo estructural de Imatinib, un agente terapéutico utilizado para tratar la leucemia mielógena crónica . Específicamente inhibe la actividad de las tirosina quinasas, las cuales son cruciales en las vías de señalización que promueven la proliferación de células cancerosas. La capacidad del compuesto para formar enlaces de hidrógeno y otras interacciones lo convierte en un candidato potencial para el tratamiento de la leucemia.

Inhibición de la Tirosina Quinasa

Como inhibidor de la tirosina quinasa, este compuesto puede desempeñar un papel significativo en el tratamiento de varios tipos de cáncer . Las tirosina quinasas son enzimas que actúan como un interruptor de "encendido" o "apagado" en muchas funciones celulares, y su desregulación es un sello distintivo de varios cánceres. Al inhibir estas enzimas, el compuesto podría prevenir el crecimiento y la supervivencia de las células cancerosas.

Modulación de la Vía de Señalización del Receptor de Células B

El compuesto tiene aplicaciones potenciales en la modulación de la vía de señalización del receptor de células B (BCR) . Esta vía es crítica para el desarrollo normal de las células B, y su desregulación puede conducir a malignidades de células B y trastornos autoinmunes. El compuesto podría usarse para inhibir la tirosina quinasa de Bruton (BTK), un componente clave de la vía de señalización del BCR.

Desarrollo de Inhibidores de BTK de Segunda Generación

La investigación sugiere que los derivados de este compuesto podrían servir como inhibidores de BTK de segunda generación, ofreciendo una mejor selectividad y potencia en comparación con los inhibidores de primera generación como el ibrutinib . Esto podría conducir a tratamientos más efectivos para las malignidades de células B con menos efectos secundarios.

Optimización de la Terapia Antitumoral

Incorporar derivados de este compuesto en las terapias contra el cáncer podría mejorar su eficacia . Las características estructurales del compuesto le permiten interactuar con varios objetivos dentro de las células cancerosas, lo que podría conducir al desarrollo de fármacos anticancerígenos más potentes y selectivos.

Optimización Clínica para Terapias Futuras

La estructura única del compuesto y sus capacidades de interacción lo convierten en un candidato prometedor para la optimización clínica . Podría modificarse para mejorar sus propiedades farmacológicas, como una mayor eficacia, una menor toxicidad y mejores resultados para los pacientes en el tratamiento del cáncer.

Mecanismo De Acción

Target of Action

Compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group, have been known to target proteins like s100b .

Mode of Action

It’s worth noting that phenylpiperazine compounds often interact with their targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

It’s worth noting that phenylpiperazine compounds have been associated with the modulation of various biochemical pathways, depending on their specific targets .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as ubiquitin carboxyl-terminal hydrolase 5, amyloid-like protein 2, beta-galactosidase, prosaposin, tripeptidyl-peptidase 1, cathepsin D, cathepsin B, cathepsin L1, and palmitoyl-protein thioesterase 1 . These interactions are crucial for its biochemical activity and influence various cellular processes.

Cellular Effects

Methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit Bruton’s tyrosine kinase, which plays a crucial role in B cell receptor signaling pathways . This inhibition can lead to the suppression of B cell malignancies and autoimmune disorders.

Molecular Mechanism

The molecular mechanism of methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to specific enzymes and proteins, inhibiting their activity and altering cellular processes. For example, its inhibition of Bruton’s tyrosine kinase results in decreased levels of phosphorylated Rb and cyclin D1, leading to cell cycle arrest and apoptosis in B cell lymphoma cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged cellular effects.

Dosage Effects in Animal Models

The effects of methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects by inhibiting target enzymes and modulating cellular processes. At higher doses, it may cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

Methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with cathepsin D and cathepsin B influences lysosomal degradation pathways, affecting the turnover of cellular components . These interactions are essential for its metabolic activity and overall biochemical effects.

Transport and Distribution

The transport and distribution of methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound has been shown to interact with transporters that facilitate its uptake into cells and distribution to target sites . This process is crucial for its biochemical activity and therapeutic potential.

Subcellular Localization

Methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles by targeting signals and post-translational modifications. For example, its interaction with lysosomal enzymes such as cathepsin D and cathepsin B suggests its localization within lysosomes . This subcellular distribution is essential for its role in lysosomal degradation pathways and overall cellular effects.

Propiedades

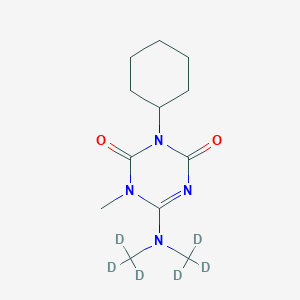

IUPAC Name |

methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3/c1-13(21)18-16(17(22)23-3)12-14-4-6-15(7-5-14)20-10-8-19(2)9-11-20/h4-7,16H,8-12H2,1-3H3,(H,18,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAUUVCWNJQLCT-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)N2CCN(CC2)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)N2CCN(CC2)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Methyl-4-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1449094.png)

![2-(3-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1449096.png)

![[2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride](/img/structure/B1449101.png)

![[4-(Ethynylsulfanyl)phenyl]methanol](/img/structure/B1449102.png)